5-Benzothiazolecarboxylic acid,2-(hydroxymethyl)-,methyl ester
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Overview
Description
Methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate is an organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a hydroxymethyl group and a carboxylate ester group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with formaldehyde and methyl chloroformate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzothiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: The major product is 2-(carboxymethyl)-1,3-benzothiazole-5-carboxylate.
Reduction: The major product is 2-(hydroxymethyl)-1,3-benzothiazole-5-methanol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-1,3-benzothiazole: Lacks the carboxylate ester group.
Methyl 1,3-benzothiazole-5-carboxylate: Lacks the hydroxymethyl group.
2-(Methoxymethyl)-1,3-benzothiazole-5-carboxylate: Contains a methoxymethyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate is unique due to the presence of both the hydroxymethyl and carboxylate ester groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-(hydroxymethyl)-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-4,12H,5H2,1H3 |
InChI Key |
MKSXQKCCRMKXAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC(=N2)CO |
Origin of Product |
United States |
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